molecular formula C18H15NO7 B4903689 6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Cat. No.: B4903689
M. Wt: 357.3 g/mol
InChI Key: XMOCCKBLDOWVGT-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenyl group, and a benzofuranone core

Properties

IUPAC Name

6,7-dimethoxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7/c1-24-14-8-7-12-15(26-18(21)16(12)17(14)25-2)9-13(20)10-3-5-11(6-4-10)19(22)23/h3-8,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCCKBLDOWVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then subjected to condensation reactions with appropriate reagents to form the desired benzofuranone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinone-like structures.

Scientific Research Applications

6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline Derivatives: These compounds share the methoxy groups and have shown significant biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

What sets 6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE apart is its unique combination of functional groups and the benzofuranone core, which provides distinct chemical reactivity and biological activity compared to other similar compounds .

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